molecular formula C16H18N8 B2949852 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine CAS No. 2415489-73-3

3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Cat. No. B2949852
CAS RN: 2415489-73-3
M. Wt: 322.376
InChI Key: MYDPHJDYNSCVFL-UHFFFAOYSA-N
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Description

3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. MPP is a pyridazine-based compound that has been shown to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. In

Scientific Research Applications

3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is in the treatment of cancer. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has also been shown to exhibit antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has also been shown to exhibit anti-inflammatory and antioxidant activity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine for lab experiments is its potent biological activity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit potent anticancer, antifungal, and antiviral properties, making it a valuable tool for studying these biological processes. However, one of the limitations of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is its potential toxicity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. One area of research is to further elucidate the mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. Understanding the molecular targets and signaling pathways involved in 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine's biological activity may lead to the development of more effective therapies. Another area of research is to explore the potential applications of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine in the treatment of other diseases, such as viral and fungal infections. Finally, further optimization of the synthesis method of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine may lead to the development of more efficient and cost-effective methods for producing the compound.

Synthesis Methods

The synthesis of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves the reaction of 3-methylpyrazole with 6-bromo-4-(2-pyrimidinyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with hydrazine hydrate to yield the final product, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. The synthesis of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-5-8-24(21-13)15-4-3-14(19-20-15)22-9-11-23(12-10-22)16-17-6-2-7-18-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDPHJDYNSCVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

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